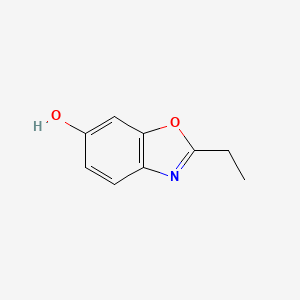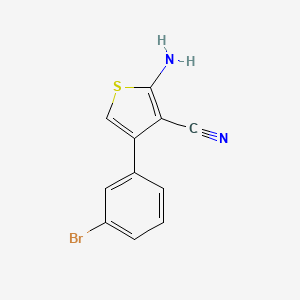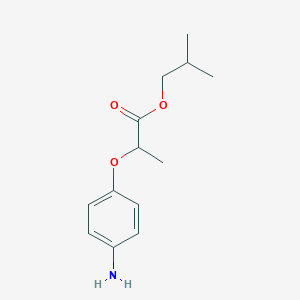
2-Methylpropyl 2-(4-aminophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 2-(4-aminophenoxy)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
The synthesis of 2-Methylpropyl 2-(4-aminophenoxy)propanoate typically involves the esterification of 2-(4-aminophenoxy)propanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
2-Methylpropyl 2-(4-aminophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this purpose.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-Methylpropyl 2-(4-aminophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester and amino functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 2-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(4-aminophenoxy)propanoic acid, which can then interact with biological pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-Methylpropyl 2-(4-aminophenoxy)propanoate include:
2-Methylpropyl propanoate: Lacks the amino group, making it less versatile in biological applications.
2-(4-Aminophenoxy)propanoic acid: The parent acid of the ester, which has different solubility and reactivity properties.
Isobutyl propanoate: Another ester with a similar structure but different functional groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-methylpropyl 2-(4-aminophenoxy)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-16-13(15)10(3)17-12-6-4-11(14)5-7-12/h4-7,9-10H,8,14H2,1-3H3 |
Clave InChI |
YDZYDSYTDZOILR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C)OC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


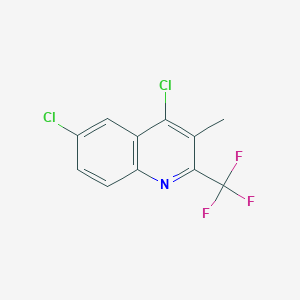
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)

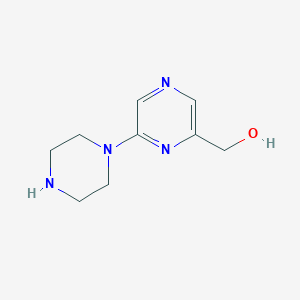
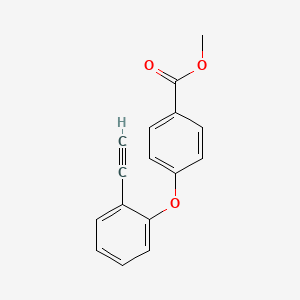
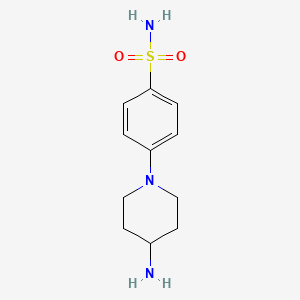

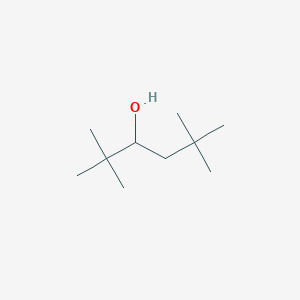
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
